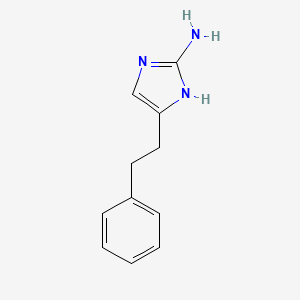

5-Phenethyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-13-8-10(14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSUUOBMJYGKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CN=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Phenethyl-1H-imidazol-2-amine and Related Imidazoles

The traditional synthesis of the 2-aminoimidazole core, which is central to this compound, often relies on the construction of the imidazole (B134444) ring through cyclization and condensation reactions.

Cyclization Reactions for Imidazole Ring Construction

The formation of the imidazole ring is a cornerstone of synthesizing 2-aminoimidazole derivatives. A common and effective method involves the cyclization of α-haloketones with guanidine (B92328) derivatives. mdpi.comnih.gov This heterocyclodehydration process provides a direct route to the 2-aminoimidazole scaffold. Another approach is the Debus synthesis, which, although one of the oldest methods, is still utilized for creating C-substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia. nih.gov

Furthermore, cyclization of amido-nitriles mediated by functionalized boronic acids has been shown to produce 2,4-disubstituted imidazoles, offering a pathway to a variety of substituted imidazole compounds. nih.gov The van Leusen imidazole synthesis is another versatile method where a TosMIC (tosylmethyl isocyanide) reagent reacts with an imine to form the imidazole ring. nih.gov This reaction can be performed in a one-pot fashion and is amenable to creating multisubstituted imidazoles. nih.gov

| Cyclization Method | Reactants | Key Features |

| α-Haloketone & Guanidine | α-Chloroketones, Guanidine derivatives | Direct route to 2-aminoimidazoles. mdpi.comnih.gov |

| Debus Synthesis | Dicarbonyl compound, Aldehyde, Ammonia | Classic method for C-substituted imidazoles. nih.gov |

| Amido-nitrile Cyclization | Amido-nitriles, Boronic acids | Yields 2,4-disubstituted imidazoles. nih.gov |

| Van Leusen Synthesis | TosMIC, Imine | Versatile for multisubstituted imidazoles. nih.gov |

Condensation Reactions in 2-Aminoimidazole Synthesis

Condensation reactions are fundamental in building the 2-aminoimidazole framework. A prevalent strategy involves the reaction of α-amino or α-haloketones with a source of the guanidine moiety. nih.govacs.org For instance, the condensation of an appropriately substituted α-bromoketone with guanidine would lead to the formation of the desired 2-aminoimidazole.

Three-component condensation reactions have also gained prominence due to their efficiency. A mixture of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) can be condensed in a one-pot reaction to yield 2,4,5-trisubstituted imidazoles. nih.gov This approach is practical and can be performed without the need for a catalyst in some cases. nih.gov The reaction of o-phenylenediamines with aldehydes is another extensively used condensation method, although it can sometimes require harsh conditions. connectjournals.com

| Condensation Type | Reactants | Conditions/Catalysts | Product Type |

| Two-Component | α-Haloketone, Guanidine | Often requires a base. | 2-Aminoimidazoles. mdpi.com |

| Three-Component | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Can be catalyst-free or use various catalysts. nih.gov | 2,4,5-Trisubstituted Imidazoles. nih.gov |

| Two-Component | o-Phenylenediamine, Aldehyde | Can require high temperatures or acidic conditions. connectjournals.com | Benzimidazoles. connectjournals.com |

Multi-Step Reaction Sequences and Strategic Disconnections

The synthesis of more complex 2-aminoimidazoles, including those with specific substitution patterns like this compound, often necessitates multi-step reaction sequences. Retrosynthetic analysis is a crucial tool in planning these syntheses, allowing chemists to strategically "disconnect" the target molecule into simpler, commercially available starting materials. scispace.com

For example, the synthesis of a 5-phenethyl substituted 2-aminoimidazole could be envisioned by first constructing a suitable α-haloketone precursor bearing the phenethyl group. This precursor would then be subjected to cyclization with guanidine. The synthesis of the α-haloketone itself might involve several steps, starting from a simpler aromatic compound.

A multi-step approach was used in the total synthesis of Leucettamine A, where an oxirane served as a key starting material. researchgate.net Another example is the synthesis of preclathridine natural products, which involved a palladium-catalyzed carboamination of N-propargyl guanidines as a key step, followed by further transformations. nih.gov These examples highlight the importance of strategic planning and the use of a series of reactions to achieve the final target molecule.

Advanced and Sustainable Synthetic Approaches for 2-Aminoimidazole Derivatives

In recent years, the development of more environmentally friendly and efficient synthetic methods has become a major focus in organic chemistry. This has led to the exploration of novel solvents and catalytic systems for the synthesis of 2-aminoimidazoles.

Applications of Deep Eutectic Solvents (DES) and Green Chemistry Principles

Deep eutectic solvents (DESs) have emerged as promising "green" reaction media for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov These solvents, typically formed by mixing a quaternary ammonium salt like choline (B1196258) chloride with a hydrogen bond donor such as urea (B33335) or glycerol, are biodegradable, non-toxic, and inexpensive. mdpi.comacademie-sciences.fr

The use of a choline chloride-urea DES has been shown to significantly reduce reaction times for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives, from 10-12 hours in traditional organic solvents to 4-6 hours. mdpi.comnih.gov Furthermore, in some cases, the product can be isolated by simple filtration, and the DES can be recycled, adhering to the principles of green chemistry. mdpi.com The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and design energy-efficient processes, are increasingly being applied to imidazole synthesis. youtube.comyoutube.com

| Solvent System | Key Advantages | Example Reaction |

| Choline Chloride-Urea DES | Reduced reaction time, recyclability, simple work-up. mdpi.com | Synthesis of 2-aminoimidazoles from α-chloroketones and guanidines. mdpi.comnih.gov |

| Choline Chloride-Glycerol DES | Green and biorenewable. mdpi.com | Synthesis of 2-aminoimidazoles. mdpi.com |

| Ethanol (reflux) | Inexpensive and relatively benign solvent. nih.gov | Catalyst-free synthesis of 2,4,5-triaryl imidazoles. nih.gov |

Metal-Catalyzed Methodologies in Imidazole Synthesis

Metal-catalyzed reactions have become indispensable tools for the synthesis of complex organic molecules, including imidazoles. Palladium-catalyzed reactions, in particular, have been successfully employed for the synthesis of substituted 2-aminoimidazoles. nih.govacs.org A notable example is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govnih.gov This method is advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond in the annulation step, allowing for the rapid construction of diverse 2-aminoimidazole products. nih.govacs.org

Copper-catalyzed reactions have also been utilized. For instance, the N-arylation of imidazole with aryl iodides can be achieved using a copper(I) iodide (CuI) catalyst. nih.gov Furthermore, copper salts can catalyze the domino azidation/intramolecular C(sp3)-H amination of N-alkyl enamines to produce highly substituted imidazoles. organic-chemistry.org These metal-catalyzed approaches often offer high efficiency and functional group tolerance, making them valuable for the synthesis of complex imidazole derivatives.

| Metal Catalyst | Reaction Type | Key Features |

| Palladium(II) Acetate | Carboamination of N-propargyl guanidines | Forms C-N and C-C bonds in one step. nih.govacs.org |

| Copper(I) Iodide | N-arylation of imidazole | Effective for forming N-aryl imidazoles. nih.gov |

| Copper(II) Acetate | Domino azidation/intramolecular C(sp3)-H amination | Provides access to highly substituted imidazoles. organic-chemistry.org |

Organo-Catalyzed Protocols for Imidazole Formation

Organo-catalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the formation of carbon-heteroatom bonds. In the context of imidazole synthesis, organo-catalysts are employed to activate substrates and facilitate cyclization cascades. While specific organo-catalyzed protocols for this compound are not extensively documented in dedicated studies, the synthesis of the broader class of 2-aminoimidazoles often involves the reaction of α-haloketones with guanidine or its derivatives. Organo-catalysts, such as thioureas or chiral amines, can be utilized to promote key steps in the reaction sequence, for instance, by activating the carbonyl group or facilitating proton transfer steps. These catalysts are often purchased from commercial sources for use in such reactions. rsc.org The development of palladium-catalyzed alkyne carboamination reactions represents another advanced strategy for synthesizing substituted 2-aminoimidazoles, which could be adapted for the target molecule. acs.org

One-Pot and Step-Economical Synthesis Strategies

One-pot and step-economical syntheses are highly valued for their efficiency, as they minimize the need for intermediate purification, reduce solvent waste, and save time. The synthesis of 2-amino-substituted imidazoles and the structurally related 2-aminothiazoles frequently employs such strategies. acs.orgclockss.org A common and long-standing method is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioureas (for thiazoles) or guanidines (for imidazoles). clockss.org

Analytical Characterization Techniques for Synthetic Validation and Structural Confirmation

The unambiguous identification and structural confirmation of a synthesized compound like this compound rely on a suite of modern analytical techniques.

Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. For a compound like this compound, specific chemical shifts and coupling constants would confirm the presence of the phenethyl group (with its characteristic aromatic and aliphatic signals) and the imidazole ring protons. rsc.orgrsc.org While specific data for the title compound is sparse, data for the analogous 5-Phenyl-1H-imidazol-2-amine provides a reference for the expected signals of the core structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Related 2-Aminoimidazole Structures This table contains interactive elements. Click on a header to sort.

| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|---|

| 4-fluoro-N-phenylaniline | ¹H NMR | CDCl₃ | 7.23 (t, J = 7.9 Hz, 2H), 7.06 – 7.00 (m, 2H), 6.99 – 6.92 (m, 4H), 6.88 (t, J = 7.3 Hz, 1H), 5.56 (br s, 1H, NH) rsc.org |

| ¹³C NMR | CDCl₃ | 157.8, 143.8, 138.8, 129.2, 120.5, 116.8, 115.8 rsc.org | |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | ¹H NMR | CDCl₃ | 6.96 to 8.03 (aromatic region) niscpr.res.inresearchgate.net |

| ¹³C NMR | CDCl₃ | 34.05, 61.40, 68.76, 110.19, 116.81, 117.39, 119.95, 122.54, 123.04, 124.28, 126.06, 128.33, 131.76, 132.84, 134.19, 142.37, 143.91, 144.15, 168.08 researchgate.net |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for N-H stretching of the amine and imidazole groups (typically in the 3100-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic portions, and C=N and C=C stretching vibrations within the imidazole and phenyl rings, respectively. researchgate.netnist.gov

UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing conjugated systems like the phenyl and imidazole rings.

Mass Spectrometry (MS) : Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. scispace.com For this compound (C₁₁H₁₃N₃), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the molecular formula. rsc.org The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer further structural insights, revealing characteristic losses of fragments from the parent ion. scispace.comlifesciencesite.com For instance, GC-MS analysis is a common method for identifying and quantifying imidazole-containing compounds. nih.govnih.gov

Table 2: Mass Spectrometry Data for Structurally Similar Compounds This table contains interactive elements. Click on a header to sort.

| Compound | Ionization Method | Observed m/z | Note |

|---|---|---|---|

| 4-chloro-N-phenylaniline | ESI | 204 (M+H)⁺ | rsc.org |

| 2-fluoro-N-phenylaniline | ESI | 188 (M+H)⁺ | rsc.org |

| 5-Phenyl-1H-imidazol-2-amine | GC-MS | 159 | Molecular Ion nih.gov |

X-ray Crystallography for Precise Structural Elucidation

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound is not publicly available, the technique has been widely applied to related heterocyclic compounds, such as benzimidazole (B57391) derivatives. mdpi.com These studies reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. mdpi.com For this compound, a crystal structure would unambiguously confirm the connectivity and conformation of the phenethyl group relative to the 2-aminoimidazole ring.

Exploration of Biological Activities and Molecular Interactions in Vitro and in Silico Studies

In Vitro Modulations of Key Biological Pathways

The imidazole (B134444) scaffold is recognized as a "privileged" structure in medicinal chemistry, as its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects. longdom.orgsemanticscholar.org

The imidazole nucleus is a cornerstone in the development of antimicrobial agents. longdom.org Research has demonstrated that various derivatives of imidazole and the related benzimidazole (B57391) possess significant in vitro activity against a range of microbial pathogens.

Studies on 5-oxo-imidazolone derivatives have shown moderate to good antibacterial efficacy against strains like E. coli, with some specific compounds demonstrating potent activity. semanticscholar.org Similarly, newly synthesized benzimidazole derivatives carrying amino substituents and amide linkages have been tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi such as Candida albicans and Aspergillus niger. researchgate.net Some of these compounds displayed high antibacterial and antifungal activities, with zones of inhibition ranging from 12 to 27 mm when compared to standard drugs like Ciprofloxacin and Fluconazole. researchgate.net Furthermore, 5-nitroimidazole derivatives, such as metronidazole, are well-established chemotherapeutic agents used against anaerobic bacteria. mdpi.com

Imidazole derivatives are actively investigated for their anti-inflammatory properties. longdom.org The benzimidazole scaffold, in particular, is considered a preferred pharmacophore for developing anti-inflammatory agents. nih.gov In vitro studies are crucial for elucidating the mechanisms behind these effects.

One primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. A series of 2-substituted benzimidazole derivatives were evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Using a luminol-enhanced chemiluminescence assay, several compounds demonstrated lower IC50 values than the standard drug, ibuprofen, indicating potent inhibitory activity. nih.gov Similarly, studies on indazole derivatives, which are structurally related to imidazoles, have shown concentration-dependent inhibition of COX-2 and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in in vitro assays. researchgate.net The anti-inflammatory potential of 1H-imidazol-2-amine derivatives is also linked to their ability to inhibit Vascular Adhesion Protein-1 (VAP-1), an enzyme involved in leukocyte migration to inflammatory sites. researchgate.netnih.gov

The broad biological profile of imidazole derivatives includes significant antiviral and antiparasitic activities. longdom.org The 5-nitroimidazole class, for instance, is a cornerstone in treating infections caused by protozoa like Trichomonas vaginalis and Entamœba histolytica. mdpi.com

In the realm of antiparasitic research, N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and evaluated in vitro for their activity against various Leishmania species, the causative agents of leishmaniasis. nih.gov Certain derivatives showed high antileishmanial activity in the micromolar range against Leishmania mexicana promastigotes and amastigotes, with lower cytotoxicity than the reference drugs miltefosine (B1683995) and amphotericin B. nih.gov One promising compound also inhibited the activity of recombinant L. mexicana arginase, a recognized therapeutic target for leishmaniasis treatment. nih.gov While some studies on other heterocyclic derivatives have been conducted to evaluate antiviral potential, they did not always yield specific antiviral activity. nih.gov

Targeting apoptosis, or programmed cell death, is a successful strategy in cancer therapy, and imidazole derivatives have emerged as potential antitumor agents. longdom.orgnih.gov In vitro studies have shown that these compounds can induce apoptosis and inhibit the proliferation of cancer cells.

A study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives found that most tested compounds had improved antiproliferative activity against three cancer cell lines compared to the drugs 5-fluorouracil (B62378) and methotrexate. nih.gov One particular derivative, compound 4f, was significantly more potent and showed a high selectivity index, indicating it was 23–46 times more tolerated by normal cells than by tumor cells. nih.gov Mechanistic studies revealed that this compound induced apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov Other research on 5-phenylthiazol-2-amine (B1207395) derivatives, which are structurally similar, found they exhibited antitumor activity by inhibiting the PI3K/AKT pathway, leading to cancer cell apoptosis and cell cycle arrest. nih.gov

Identification and Characterization of Pharmacological Targets and Receptor Interactions

Understanding how chemical compounds interact with specific biological targets is fundamental to drug discovery. For 1H-imidazol-2-amine derivatives, a key pharmacological target that has been extensively studied is Vascular Adhesion Protein-1.

Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme that plays a dual role in inflammation. researchgate.net It facilitates the migration of leukocytes to inflamed tissues and its enzymatic activity produces by-products that can contribute to diabetic complications. researchgate.netresearchgate.net This makes VAP-1 an attractive therapeutic target for inflammatory and vascular diseases.

A significant breakthrough in this area was the development of novel 1H-imidazol-2-amine derivatives as potent VAP-1 inhibitors. researchgate.netnih.gov Researchers synthesized a series of these compounds and evaluated their structure-activity relationships. researchgate.net The studies revealed that these derivatives could potently inhibit both human and rat VAP-1. nih.gov For instance, one highly potent inhibitor, compound 37b, demonstrated an IC50 value of 0.019 µM for human VAP-1 and 0.0051 µM for rat VAP-1. researchgate.netnih.gov Oral administration of this compound was shown to significantly reduce ocular permeability in diabetic rats, highlighting its potential for treating conditions like diabetic macular edema. nih.govfrontiersin.org

The table below summarizes the VAP-1 inhibitory activities of selected 1H-imidazol-2-amine derivatives from a key study. researchgate.netnih.gov

| Compound | R¹ | R² | Human VAP-1 IC₅₀ (µM) | Rat VAP-1 IC₅₀ (µM) |

| 18 | H | H | 1.1 | 0.20 |

| 23a | Me | H | 0.098 | 0.021 |

| 23b | Et | H | 0.043 | 0.012 |

| 37a | Me | Me | 0.046 | 0.0076 |

| 37b | Et | Me | 0.019 | 0.0051 |

Insulin-Degrading Enzyme (IDE) Modulation Research by Imidazole-Derived Compounds

Insulin-degrading enzyme (IDE) is a crucial zinc metalloprotease involved in the clearance of several physiologically significant peptides, including insulin (B600854) and amyloid-beta (Aβ). Its role in the pathophysiology of type 2 diabetes and Alzheimer's disease has made it a significant target for therapeutic intervention. Research has explored the potential of small molecules to modulate IDE activity, with imidazole-derivatives showing promise in this area.

A series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have been identified as substrate-dependent modulators of IDE. These compounds were discovered through screening and their interaction with IDE was elucidated through co-crystallization studies. The findings revealed that these molecules can bind to both a permanent exosite and the discontinuous, conformational catalytic site of the enzyme. This dual binding allows for the selective inhibition of Aβ degradation over insulin hydrolysis. Treatment of neuroblastoma cells with an optimized compound from this series led to a dose-dependent increase in extracellular Aβ levels, highlighting the potential of imidazole-based compounds to modulate IDE activity in a targeted manner.

While direct studies on 5-Phenethyl-1H-imidazol-2-amine are not extensively documented in this context, the established activity of other imidazole-containing small molecules provides a strong rationale for investigating its potential as an IDE modulator. The phenethyl group at the 5-position could influence binding affinity and selectivity at the enzyme's active or allosteric sites. Further in silico docking and in vitro enzymatic assays are warranted to characterize the specific interactions of this compound with IDE and to determine its potential as a selective modulator of this key enzyme.

Carbonic Anhydrase (CA) Activating Properties of Imidazolines

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their activation has been explored for potential therapeutic benefits. Histamine, an imidazole-containing biogenic amine, is a known activator of several CA isoforms. nih.gov This has spurred research into structurally related compounds, including 2-aminoimidazolines, which can be considered bioisosteres of the imidazole moiety. tandfonline.com

A study on a series of 2-aminoimidazoline (B100083) derivatives structurally related to clonidine (B47849) investigated their activating properties on several human (h) CA isoforms. While inactive on hCA II, these compounds demonstrated activation of hCA I, VA, VII, and XIII, with activation constants (KA) in the micromolar range. tandfonline.com Notably, the study included N-Phenethyl-4,5-dihydro-1H-imidazol-2-amine, a close structural analog of this compound. The phenethyl derivative, along with a phenylpropyl analog, showed consistent activation potency across the tested isoforms. tandfonline.com

The activation of various human CA isoforms by N-Phenethyl-4,5-dihydro-1H-imidazol-2-amine and related compounds is detailed in the table below.

| Compound | hCA I (KA, µM) | hCA VA (KA, µM) | hCA VII (KA, µM) | hCA XIII (KA, µM) |

|---|---|---|---|---|

| N-Phenethyl-4,5-dihydro-1H-imidazol-2-amine | 10.2 | 12.5 | 17.2 | 15.8 |

| N-(3-Phenylpropyl)-4,5-dihydro-1H-imidazol-2-amine | 9.9 | 11.4 | 16.5 | 14.9 |

| Clonidine | 8.9 | 7.5 | 6.9 | 5.2 |

| Histamine | 2.0 | 0.8 | 1.5 | 3.4 |

These findings suggest that the 2-aminoimidazoline scaffold, particularly with a phenethyl substitution, is a viable pharmacophore for the development of CA activators. The ability of these compounds to act as proton shuttles, a key mechanism for CA activation, underscores their potential in therapeutic areas where enhanced CA activity is desired. nih.govnih.gov

Other Receptor and Enzyme Interaction Research (e.g., α2-adrenergic system)

The imidazole and 2-aminoimidazoline scaffolds are well-known for their interaction with the α2-adrenergic receptor system, with many compounds acting as agonists or antagonists. nih.govnih.govnih.gov These receptors are involved in the regulation of various physiological functions, including blood pressure, sedation, and analgesia. nih.gov

Structure-activity relationship (SAR) studies on various imidazole derivatives have provided insights into the structural requirements for potent and selective α2-adrenergic activity. For instance, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings was found to be crucial for maintaining high α2-adrenoceptor activity and selectivity over α1-receptors. nih.gov

The table below summarizes the binding affinities (Ki) of some representative imidazole and imidazoline (B1206853) compounds at α2-adrenergic receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Clonidine | α2A | 3.5 |

| Idazoxan | α2A | 2.5 |

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | α2 (rat brain) | 0.63 |

| [3H]RX821002 | α2A (CHO-C10 cells) | 0.29 (KD) |

Given the structural similarities, it is plausible that this compound would exhibit activity at α2-adrenergic receptors, and further investigation through radioligand binding assays and functional studies is necessary to fully characterize its potential in this area.

Investigations into Enzymatic Inhibition and Activation Mechanisms

The biological activities of this compound and its analogs are intrinsically linked to their mechanisms of interaction at the molecular level. The modulation of enzyme activity, whether through inhibition or activation, often involves specific binding events that alter the enzyme's catalytic efficiency.

In the context of Carbonic Anhydrase activation, the proposed mechanism for 2-aminoimidazoline derivatives involves the activator molecule binding at the entrance of the active site cavity. Here, the imidazole or imidazoline ring acts as a proton shuttle, facilitating the rate-limiting step of the catalytic cycle, which is the transfer of a proton from the zinc-bound water molecule. nih.gov This "second proton shuttle" mechanism enhances the enzyme's efficiency without directly interacting with the catalytic zinc ion. nih.gov

For Insulin-Degrading Enzyme, the modulation by imidazole-derived compounds appears to be more complex, potentially involving both competitive and allosteric mechanisms. The ability of some imidazole derivatives to bind at an exosite, distinct from the catalytic site, suggests an allosteric mode of action. jopir.in This can lead to conformational changes in the enzyme that either enhance or inhibit its ability to bind and degrade its substrates. The substrate-dependent nature of the modulation further implies that the inhibitor's effect can vary depending on which substrate (e.g., insulin or Aβ) is present.

Regarding the α2-adrenergic receptor, the interaction of imidazole-based ligands is a classic example of receptor agonism and antagonism. These compounds typically bind to a pocket within the transmembrane domains of the G-protein coupled receptor. The specific orientation and interactions of the imidazole ring and its substituents, such as the phenethyl group, determine whether the ligand stabilizes the active or inactive conformation of the receptor, leading to a functional response (agonism) or blockade of endogenous ligand binding (antagonism). nih.govnih.gov

Further computational studies, such as molecular docking and molecular dynamics simulations, on this compound could provide more detailed insights into its binding modes and the specific molecular interactions that govern its enzymatic and receptor-modulating activities.

Development and Research of Analogues and Derivatives

Design Principles for Novel 2-Aminoimidazole Analogues

The design of new 2-aminoimidazole analogues is guided by established structure-activity relationship (SAR) principles, derived from screening large compound libraries. For the 2-amino-1H-imidazole core, key modification points are the substituents at the C4 and C5 positions, the N1 position of the imidazole (B134444) ring, and the exocyclic 2-amino group.

Research on 4(5)-aryl-2-amino-1H-imidazoles has shown that the nature and substitution pattern of the aryl group have a major effect on biological activity, particularly as inhibitors of bacterial biofilm formation. nih.gov For a compound like 5-Phenethyl-1H-imidazol-2-amine, the design principles would involve:

Modification of the Phenethyl Group: Altering the length of the ethyl linker or introducing substituents (e.g., halogens, hydroxyl, or methoxy (B1213986) groups) onto the phenyl ring can modulate lipophilicity and electronic properties, which in turn can influence target binding and cellular uptake.

N1-Substitution: Introducing alkyl or aryl groups at the N1 position of the imidazole ring is a common strategy. The nature of this substituent significantly impacts the compound's antibiofilm profile. nih.gov

2-Amino Group Derivatization: The exocyclic amino group can be acylated, sulfonated, or converted into ureas and thioureas to explore different hydrogen bonding patterns and physicochemical properties.

A central hypothesis in the design of some analogues is that certain precursors, such as imidazo[1,2-a]pyrimidinium salts, may act as prodrugs that are cleaved by cellular nucleophiles to release the active 2-aminoimidazole compound in situ. acs.org

Synthesis and Characterization of Substituted 1H-Imidazol-2-amine Derivatives

A variety of synthetic methodologies have been developed for the construction of the substituted 2-aminoimidazole core, allowing for the rapid generation of diverse analogues.

Classical and Modern Synthetic Routes:

Condensation Reactions: Traditional methods often involve the condensation of α-haloketones with guanidine (B92328) or its derivatives. This foundational approach builds the imidazole ring in a single step. nih.gov

From 2-Aminopyrimidines: A versatile and divergent synthesis starts with readily available 2-aminopyrimidines and α-bromocarbonyl compounds. This route proceeds through an intermediate imidazo[1,2-a]pyrimidin-1-ium salt, which is subsequently cleaved with hydrazine (B178648) or other amines to yield 1,4,5-trisubstituted 2-aminoimidazoles. acs.orgsciforum.net This method offers a robust way to introduce diversity at multiple positions of the imidazole scaffold.

Palladium-Catalyzed Carboamination: A more modern approach involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govnih.govacs.org This powerful technique forms both a carbon-nitrogen and a carbon-carbon bond during the cyclization step, enabling late-stage derivatization and the efficient synthesis of various 4- or 5-substituted analogues from a common intermediate. nih.govacs.org

Characterization: Once synthesized, the identity and purity of these derivatives are confirmed using standard analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the precise structure and connectivity of the atoms.

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.

Impact of Structural Modifications on Biological and Pharmacological Profiles

Structural modifications to the 2-aminoimidazole scaffold have profound effects on the biological and pharmacological activity of the resulting derivatives. SAR studies have provided critical insights into the features that govern their function as anticancer and anti-biofilm agents.

Anticancer Activity: A novel class of 2-amino-1-arylidenaminoimidazoles has been identified as orally active microtubule-destabilizing anticancer agents. nih.gov The mechanism involves interaction with tubulin, inhibiting its assembly into microtubules, which leads to cell cycle arrest and apoptosis in cancer cells. Research showed that specific derivatives in this class demonstrated in vivo anticancer efficacy in mouse models, highlighting the therapeutic potential of this scaffold. nih.gov

Anti-Biofilm Activity: Extensive research has focused on 2-aminoimidazoles as inhibitors of biofilm formation in pathogenic bacteria like Salmonella Typhimurium and Pseudomonas aeruginosa. nih.gov

Effect of 4(5)-Aryl Substituent: The substitution on the phenyl ring at the C4 or C5 position is a key determinant of activity.

Effect of N1-Substituent: The presence and nature of a substituent at the N1 position can dramatically alter the inhibitory concentration. The most potent compounds from these studies inhibit biofilm formation at low micromolar concentrations. nih.gov

The following table summarizes representative SAR findings from studies on 4(5)-aryl-2-aminoimidazole analogues, illustrating how structural changes influence anti-biofilm activity.

| Core Structure | Substituent (R) | Modification | Observed Impact on Anti-Biofilm Activity | Reference |

|---|---|---|---|---|

| 4(5)-Phenyl-2-amino-1H-imidazole | H | Baseline Compound | Moderate Activity | nih.gov |

| 4(5)-Phenyl-2-amino-1H-imidazole | Various groups on the phenyl ring | Introduction of electron-donating or withdrawing groups | Significantly alters potency; pattern is pathogen-dependent | nih.gov |

| 4(5)-Phenyl-2-aminoimidazole | - | Addition of an N1-alkyl chain | Can increase or decrease activity depending on chain length and the pathogen | nih.gov |

| Imidazo[1,2-a]pyrimidinium salts | - | Precursor to 2-aminoimidazole | Often show good correlation with the activity of the final 2-AI product, suggesting a prodrug role | acs.org |

Dihydroimidazole (B8729859) Analogues: Synthetic Routes and Research Significance

Analogues containing a saturated or partially saturated imidazole core, known as dihydroimidazoles (or imidazolines), are also of significant research interest. The 2-amino-4,5-dihydro-1H-imidazole (2-aminoimidazoline) structure represents a key variation of the 2-AI scaffold.

Synthetic Routes: One established route to produce these saturated analogues involves the hydrazinolysis of specific intermediate salts derived from the reaction of 2-aminopyrimidines and α-haloketones. For example, the reaction between 2-bromo-1-(4-chlorophenyl)ethanone and 2-aminopyrimidine, followed by hydrazinolysis of the intermediate, yields 4-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine. sciforum.net

Research Significance: The significance of dihydroimidazole analogues lies in the exploration of conformational flexibility. While the aromatic 2-aminoimidazole ring is planar, the dihydroimidazole ring is non-planar. This structural change alters the three-dimensional shape of the molecule and the spatial orientation of its substituents. Studying these analogues allows researchers to determine whether a rigid, planar conformation is necessary for binding to a specific biological target or if a more flexible structure is advantageous. This comparative analysis is crucial for refining pharmacophore models and designing next-generation compounds with improved target affinity and selectivity.

Advanced Research Applications and Future Perspectives

Role of 5-Phenethyl-1H-imidazol-2-amine as a Chemical Probe in Biological Systems

While direct research on this compound as a chemical probe is not extensively documented in publicly available literature, the broader family of 2-aminoimidazoles serves as a crucial foundation for developing such tools. Chemical probes are small molecules used to study and manipulate biological systems. The imidazole (B134444) core is a key component in many biologically active molecules, including the amino acid histidine.

Derivatives of the core 2-aminoimidazole structure are instrumental in the development of molecules for studying biological pathways. For instance, related N-substituted imidazole derivatives have been investigated as inhibitors of nitric oxide synthase, an enzyme involved in various physiological and pathological processes. The phenethyl group of this compound can influence its lipophilicity and binding interactions, properties that are critical for a chemical probe's efficacy and specificity. The amine group at the 2-position offers a reactive site for modification, allowing for the attachment of fluorescent tags or other reporter groups, a common strategy in the design of chemical probes.

Contributions to Medicinal Chemistry Research Beyond Direct Therapeutic Efficacy

In medicinal chemistry, the value of a compound is not solely determined by its direct therapeutic effect. This compound and its analogs serve as important building blocks or scaffolds in the synthesis of more complex molecules with potential therapeutic properties. The imidazole ring is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds.

The 2-aminoimidazole scaffold is present in numerous natural products with potent biological activities. Medicinal chemists leverage this scaffold to create libraries of new compounds for drug discovery programs. The phenethyl substituent can be systematically modified to explore the structure-activity relationships (SAR) of a particular biological target. For example, altering the substitution pattern on the phenyl ring or changing the length of the ethyl chain can lead to significant changes in biological activity. This systematic approach is fundamental to optimizing lead compounds in drug development.

The imidazole core is also a key feature in compounds targeting a variety of receptors and enzymes. For instance, derivatives of 2-aminoimidazole have been explored for their potential in treating neurological disorders and as antimicrobial agents. Therefore, this compound represents a valuable starting point for the synthesis of novel drug candidates.

Emerging Applications in Materials Science and Functional Chemistry

The unique electronic and structural properties of this compound make it a candidate for applications in materials science, an area of growing research interest.

While specific studies on this compound in optoelectronics are not widely reported, the broader class of imidazole derivatives shows significant promise in this field. Imidazole-based compounds are being investigated for use in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. bldpharm.com The extended π-conjugation in such molecules can lead to desirable photophysical properties, such as fluorescence. The phenanthroimidazole structure, a more complex analog, exhibits high thermal stability and charge mobility, which are crucial for the performance of electronic materials. The amine and phenethyl groups on this compound could be modified to tune its electronic properties, potentially leading to the development of new materials for optoelectronic applications.

Imidazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface, forming a protective film that prevents contact with the corrosive environment. This adsorption is often facilitated by the presence of heteroatoms (like nitrogen) and π-electrons in the imidazole ring, which can interact with the metal's d-orbitals.

Studies on related compounds have demonstrated high inhibition efficiencies. For example, 2-amino-5-phenyl-1,3,4-thiadiazole has been shown to be an effective mixed-type inhibitor for mild steel in acidic solutions. researchgate.net Another study on 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate (B1203000) reported an inhibition efficiency of over 90% for brass in a sulfuric acid medium. researchgate.net The mechanism of inhibition is often attributed to the spontaneous and chemical adsorption of the inhibitor molecules onto the metal surface. Given its structural similarities, this compound is a strong candidate for investigation as a corrosion inhibitor, with the potential for high efficiency due to its nitrogen-rich heterocyclic ring and the phenethyl group that could enhance surface coverage.

Table 1: Corrosion Inhibition Efficiency of Structurally Related Imidazole Derivatives

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | Not specified | researchgate.net |

| 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate | Brass | 0.5 M H₂SO₄ | 91.02 | researchgate.net |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C38 Steel | 1 M HCl | 90.2 | nih.gov |

The imidazole moiety is a common ligand in coordination chemistry and can be used to synthesize metal complexes with catalytic activity. The nitrogen atoms in the imidazole ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. While specific catalytic applications of this compound are not yet prevalent in the literature, its potential as a ligand is clear.

Furthermore, imidazole-based compounds can be used as building blocks for functional materials such as Metal-Organic Frameworks (MOFs). MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The ability of this compound to be modified at both the amine and phenethyl groups makes it a versatile component for the design of new functional materials.

Interdisciplinary Research Directions and Collaborative Opportunities

The diverse potential applications of this compound create numerous opportunities for interdisciplinary research. Collaborations between medicinal chemists, materials scientists, and biologists could lead to significant advancements. For example:

Medicinal Chemistry and Materials Science: The development of drug-eluting coatings for medical implants could benefit from the corrosion-inhibiting and potential antimicrobial properties of this compound.

Biology and Optoelectronics: The use of fluorescently-tagged derivatives of this compound as chemical probes could be combined with advanced imaging techniques to study biological processes in real-time.

Catalysis and Pharmaceutical Synthesis: The development of novel catalysts based on this scaffold could lead to more efficient and sustainable methods for synthesizing pharmaceuticals.

Unaddressed Challenges and Future Research Trajectories for this compound

The full therapeutic potential of this compound is yet to be unlocked, with current knowledge presenting a landscape ripe with opportunities for further investigation. The challenges and future research directions outlined below are based on the established biological activities of the broader 2-aminoimidazole class and the structural novelty of the phenethyl moiety at the 5-position.

Unaddressed Challenges:

A primary hurdle in the advancement of this compound from a research compound to a potential therapeutic agent is the limited understanding of its comprehensive biological profile. The following are key challenges that need to be addressed:

Target Identification and Selectivity: While the 2-aminoimidazole scaffold is known to interact with a range of biological targets, including alpha-adrenergic receptors and bacterial signaling pathways, the specific targets of this compound have not been elucidated. nih.govnih.gov A significant challenge lies in identifying its primary molecular targets and understanding its selectivity profile across different receptor subtypes or enzymes. High-throughput screening and affinity-based proteomics could be instrumental in this endeavor.

Structure-Activity Relationship (SAR) Studies: There is a notable absence of detailed SAR studies for 5-substituted-2-aminoimidazoles. Research on related 4(5)-aryl-2-amino-1H-imidazoles has shown that the substitution pattern on the aromatic ring significantly influences activity, for instance, in the inhibition of bacterial biofilm formation. mdpi.com A critical challenge is to systematically explore how modifications of the phenethyl group (e.g., substitution on the phenyl ring, alteration of the ethyl linker) impact biological activity. This would provide crucial insights for designing more potent and selective analogs.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown. The phenethyl moiety, while potentially contributing to favorable interactions with biological targets, may also be susceptible to metabolic degradation, such as aromatic hydroxylation or oxidation of the ethyl bridge. Understanding its metabolic stability, bioavailability, and potential for blood-brain barrier penetration is a critical unaddressed challenge.

Synthetic Route Optimization: While general methods for the synthesis of 2-aminoimidazoles exist, optimizing a scalable and efficient synthesis for this compound specifically may be required for extensive biological evaluation. nih.govrsc.org The development of a robust synthetic protocol would be a foundational step for future research.

Future Research Trajectories:

The existing challenges directly inform the most promising avenues for future research. A multi-pronged approach will be necessary to fully characterize and exploit the potential of this compound.

Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a diverse panel of biological targets is a logical first step. Based on the activities of related imidazole and benzimidazole (B57391) compounds, this could include assays for:

Anticancer Activity: Benzimidazole derivatives have shown promise as anticancer agents, targeting enzymes like human topoisomerase I. rsc.orgresearchgate.net

Antimicrobial and Anti-biofilm Activity: The 2-aminoimidazole core is a well-established scaffold for the development of agents that combat bacterial biofilms. mdpi.comnih.govresearchgate.net

Neurological Activity: The structural similarity to compounds with alpha-adrenergic activity suggests potential applications in neurological or cardiovascular disorders. nih.govmdpi.com The N-phenethyl group, in other molecular contexts like morphinans, is known to significantly modulate opioid receptor activity, suggesting another potential area of investigation. nih.gov

Development of Analog Libraries: Based on initial screening results, the synthesis and evaluation of a focused library of analogs will be crucial. This would allow for the systematic exploration of the structure-activity relationship. Key modifications could include:

Varying the substitution pattern on the phenyl ring of the phenethyl group.

Altering the length of the alkyl chain connecting the phenyl and imidazole rings.

Introducing substituents at other positions of the imidazole ring.

Computational Modeling and Docking Studies: In silico studies can provide valuable insights into the potential binding modes of this compound with various biological targets. Molecular docking and dynamics simulations can help to rationalize observed biological activities and guide the design of new analogs with improved affinity and selectivity.

Mechanistic Studies: Once a primary biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular and cellular levels. This could involve techniques such as gene expression profiling, enzyme kinetics, and cell-based functional assays.

The following table provides a summary of potential research directions and the methodologies that could be employed:

| Research Trajectory | Methodologies | Rationale |

| Target Deconvolution | Affinity Chromatography, Proteomics, High-Throughput Screening | To identify the specific molecular targets and pathways modulated by the compound. |

| SAR Exploration | Combinatorial Chemistry, Parallel Synthesis, Biological Assays | To understand the relationship between chemical structure and biological activity for rational drug design. |

| Pharmacokinetic Profiling | In vitro metabolism assays (microsomes, hepatocytes), In vivo animal studies | To assess the drug-like properties and suitability for further development. |

| Therapeutic Area Screening | Cell-based assays (e.g., cancer cell lines, bacterial biofilms), Receptor binding assays | To explore the potential of the compound in various disease models. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Phenethyl-1H-imidazol-2-amine and its derivatives?

- Methodological Answer : A one-pot multicomponent reaction is often employed, utilizing precursors such as substituted aldehydes, amines, and nitriles under reflux conditions. For example, condensation of cyanoacetamide derivatives with aminothiazoles and aromatic aldehydes in ethanol or DMF can yield imidazole scaffolds . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Reaction optimization may require adjusting stoichiometry, temperature, and catalyst (e.g., triethylamine for cycloaddition reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .

- NMR : H NMR confirms substitution patterns (e.g., phenethyl protons at δ 2.8–3.2 ppm, imidazole protons at δ 7.1–7.5 ppm). C NMR resolves carbonyl and aromatic carbons .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions) .

Q. How can computational methods assist in preliminary structural analysis of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts molecular geometry, vibrational frequencies, and HOMO-LUMO gaps. Compare computed IR/NMR spectra with experimental data to validate structures . Software like Gaussian or ORCA is recommended for these calculations .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized for complex substituents?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity for sterically hindered aldehydes .

- Catalysis : Use Pd-mediated cross-coupling or microwave-assisted synthesis to reduce reaction time for nitro- or halogen-substituted derivatives .

- Byproduct analysis : Monitor reactions via TLC/HPLC and isolate intermediates (e.g., Schiff bases) to suppress side reactions .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Solvent effects : Include implicit solvent models (e.g., PCM in DFT) to align computed NMR chemical shifts with experimental DMSO-d₆ or CDCl₃ data .

- Conformational sampling : Use molecular dynamics (MD) simulations to account for flexible phenethyl groups causing signal splitting in NMR .

- Error analysis : Cross-validate DFT functionals (e.g., compare B3LYP vs. M06-2X results) to address systematic deviations in vibrational frequencies .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound derivatives?

- Methodological Answer :

- Graph set analysis : Classify N–H···N/N–H···O interactions into motifs (e.g., rings) using single-crystal X-ray data. These interactions dictate melting points and solubility .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen-bond density. Derivatives with extended H-bond networks show higher decomposition temperatures .

Q. What role does steric hindrance play in the biological activity of imidazole derivatives?

- Methodological Answer :

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Bulky phenethyl groups may enhance selectivity by occupying hydrophobic pockets .

- SAR studies : Synthesize analogs with methyl, nitro, or methoxy substituents and compare IC₅₀ values in enzyme assays .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for similar imidazole derivatives?

- Methodological Answer :

- Reproducibility checks : Verify catalyst purity, solvent dryness, and inert atmosphere (N₂/Ar) to eliminate variability .

- Meta-analysis : Compare literature protocols for analogous compounds (e.g., 5-nitrobenzimidazole derivatives) to identify critical parameters (e.g., reaction time >12 hours for >80% yield) .

Q. Why do computational models sometimes fail to predict the optical properties of imidazole-based fluorophores?

- Methodological Answer :

- Excited-state dynamics : Time-dependent DFT (TD-DFT) with Tamm-Dancoff approximation (TDA) improves prediction of emission wavelengths. Include solvent relaxation effects for accuracy .

- Experimental calibration : Measure fluorescence quantum yields and lifetimes to refine computational parameters (e.g., dielectric constant) .

Tables for Key Data

Table 1 : Common Synthetic Conditions for Imidazole Derivatives

| Reaction Component | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Aldehyde + Amine | EtOH, reflux, 8h | 60–75% | |

| Nitrile + Catalyst | DMF, 100°C, 6h | 70–85% |

Table 2 : Spectroscopic Benchmarks for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 7.3 ppm (imidazole H) | |

| FT-IR | 3350 cm⁻¹ (N–H stretch) | |

| X-ray | N–H···N bond length: 2.89 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.